
DL-Lysine-N2-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine-N2-15N is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying nitrogen-related processes in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Lysine-N2-15N can be synthesized through the racemization of L-lysine. The DL-lysine crystals obtained from this process are treated with Hafnia alvei AS1.1009 intact cells as biocatalysts to produce crystalline D-lysine . The reaction conditions include the presence of 0.10 molar equivalent of salicylaldehyde, 1.0 mol/L of NaOH at 100°C, and an activation energy of 62187.86 J/mol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps to ensure the isotopic purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Lysine-N2-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
DL-Lysine-N2-15N is widely used in scientific research, including:
Chemistry: Used as a tracer in nitrogen-related studies to understand nitrogen flows and transformations.
Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins and other biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mécanisme D'action
DL-Lysine-N2-15N exerts its effects by incorporating the nitrogen-15 isotope into biological molecules, allowing researchers to trace and study nitrogen-related processes. The molecular targets include proteins and nucleic acids, and the pathways involved are those related to nitrogen metabolism and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine-15N2 hydrochloride: Another nitrogen-15 labeled lysine compound used for similar applications.
DL-Lysine-2-13C dihydrochloride: A carbon-13 labeled lysine compound used in metabolic studies.
Uniqueness
DL-Lysine-N2-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studying nitrogen-related processes. Its stable isotope labeling provides high precision and accuracy in tracing studies compared to other isotopes .
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
6-amino-2-(15N)azanylhexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/i8+1 |
Clé InChI |
KDXKERNSBIXSRK-VJJZLTLGSA-N |
SMILES isomérique |
C(CCN)CC(C(=O)O)[15NH2] |
SMILES canonique |
C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















